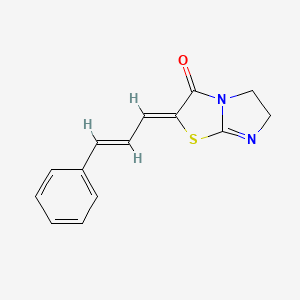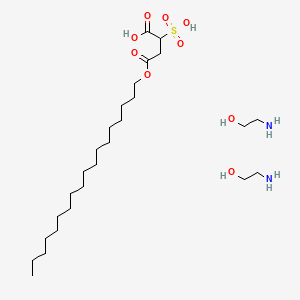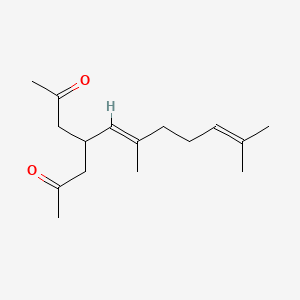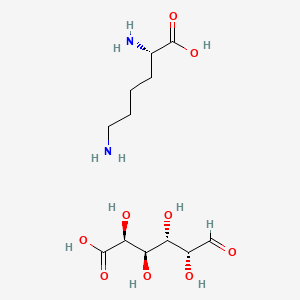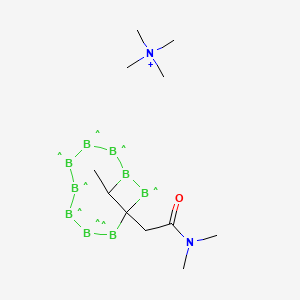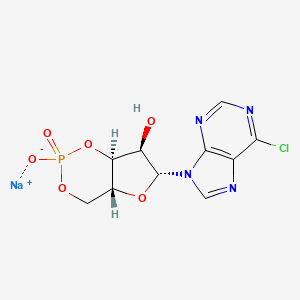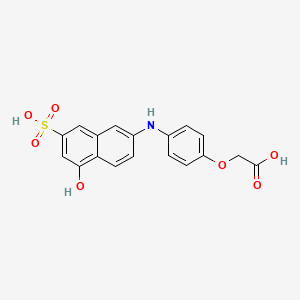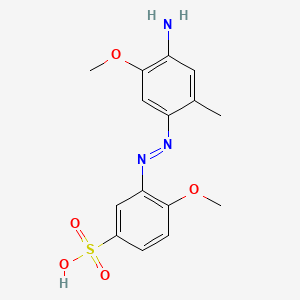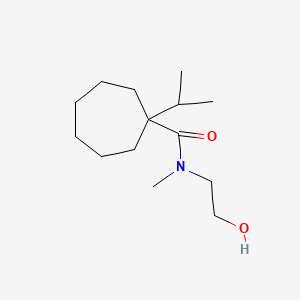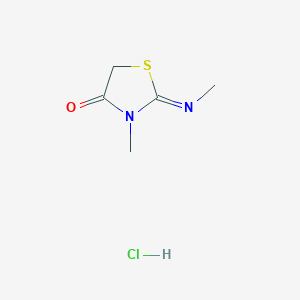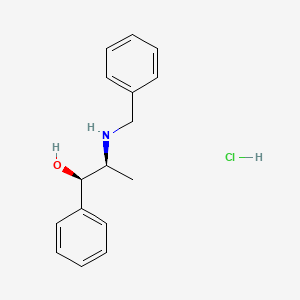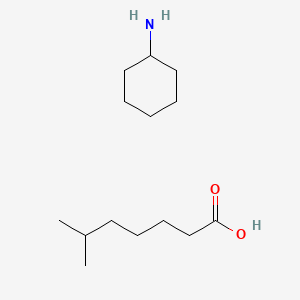
Einecs 298-622-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves the reaction of 2-cyanoethyl aniline with ethyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and chromatography, to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide results in the formation of a methoxy derivative.
Scientific Research Applications
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((2-Cyanoethyl)anilino)ethyl methyl carbonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Cyanoethyl)anilino)ethyl ethyl carbonate
- 2-((2-Cyanoethyl)anilino)ethyl propyl carbonate
- 2-((2-Cyanoethyl)anilino)ethyl butyl carbonate
Uniqueness
2-((2-Cyanoethyl)anilino)ethyl methyl carbonate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93820-43-0 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
cyclohexanamine;6-methylheptanoic acid |
InChI |
InChI=1S/C8H16O2.C6H13N/c1-7(2)5-3-4-6-8(9)10;7-6-4-2-1-3-5-6/h7H,3-6H2,1-2H3,(H,9,10);6H,1-5,7H2 |
InChI Key |
JPXIRBIAASOZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
